1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole-based compound featuring a substituted phenyl group (3-fluoro-4-methoxy) at the 1-position of the triazole ring and an aldehyde functional group at the 4-position. This structure combines the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring, which may influence its electronic properties, solubility, and biological interactions. The aldehyde group is a reactive site for further derivatization, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-16-10-3-2-8(4-9(10)11)14-5-7(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEWAAVYWNDUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(N=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a member of the triazole family, known for its diverse biological activities. The triazole ring structure has been extensively studied for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this compound, synthesizing existing research findings and case studies.
The molecular formula of 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is , with a molecular weight of 237.19 g/mol. The compound exhibits a boiling point of approximately 469.9 °C and a predicted pKa of 3.19 .
The mechanism of action for compounds containing a triazole ring typically involves interactions with biological targets such as enzymes and receptors. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions in enzyme active sites, leading to inhibition or modulation of enzymatic activity. This interaction is crucial for the compound's pharmacological effects .
Antimicrobial Activity
Triazole derivatives are recognized for their broad-spectrum antimicrobial properties. Studies have shown that 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde demonstrates significant antifungal and antibacterial activities. For instance, the compound has been tested against various bacterial strains and fungal pathogens, showing effective inhibition comparable to standard antimicrobial agents .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. Research indicates that 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde exhibits antiproliferative effects against several cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Evidence/Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | , |
| Anticancer | Induces apoptosis in cancer cell lines | , |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde on leukemia cell lines (SR, MOLT-4). The findings indicated that the compound exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial activity, the compound was tested against various pathogenic strains. Results showed a notable zone of inhibition, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde have shown promising results against breast cancer (MCF-7) with IC50 values around 33 µM. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival, such as ERK1/2 and NF-kB pathways .
Antimicrobial Properties
Triazoles are recognized for their antimicrobial efficacy. The incorporation of fluorine in the structure enhances lipophilicity and membrane permeability, leading to improved activity against both Gram-positive and Gram-negative bacteria as well as fungi. Studies have demonstrated that similar triazole derivatives exhibit potent activity against resistant strains of bacteria .
Material Science
Fluorinated Triazoles in Polymer Chemistry
The unique properties of fluorinated triazoles have been explored in the development of advanced materials. These compounds can be used as building blocks for polymers with enhanced thermal stability and mechanical properties. Their incorporation into polymer matrices has shown to improve material performance under extreme conditions .
| Activity | Cell Line/Pathogen | IC50/Activity Level | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 33 µM | Inhibition of ERK1/2 and NF-kB pathways |
| Antimicrobial | Various pathogens | Varies | Disruption of cell wall synthesis |
| Antifungal | Candida spp. | Moderate | Inhibition of ergosterol biosynthesis |
Case Studies
Case Study 1: Anticancer Efficacy
A study focusing on fluorinated triazoles demonstrated their ability to inhibit the growth of multiple cancer types. The incorporation of trifluoromethyl groups significantly enhanced their cytotoxic potential against MCF-7 cells, suggesting that structural modifications can lead to improved therapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another investigation revealed that a series of triazole derivatives showed promising results against resistant strains of bacteria, highlighting their potential in treating infections where traditional antibiotics fail. The study emphasized the importance of structural modifications in enhancing antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The substituents on the phenyl ring significantly affect the compound’s physicochemical and biological properties. Key analogs include:
- Key Insight : The 3-fluoro-4-methoxy substitution in the target compound balances electron-withdrawing and electron-donating effects, which may enhance stability and intermolecular interactions compared to analogs with single substituents .
Heterocyclic Core Variations
The choice of heterocycle (triazole vs. pyrazole) impacts biological activity and chemical behavior:
- Key Insight : Triazole derivatives, particularly those with aldehydes, are more effective in enzyme inhibition (e.g., α-glycosidase) compared to pyrazole analogs, likely due to the triazole’s ability to form stable hydrogen bonds and π-π interactions .
Aldehyde Group Reactivity
The aldehyde group enables diverse reactions (e.g., condensation, Schiff base formation):
- Synthesis of Schiff Bases : The target compound reacts with amines to form Schiff bases, a trait shared with 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde .
- Biological Activity : Aldehyde-containing triazoles, such as 2-phenyl-2H-triazole-4-carbaldehyde, inhibit enzymes by forming covalent adducts with lysine residues .
Physicochemical Data
Preparation Methods
Multicomponent Reaction Using Aldehydes, Nitroalkanes, and Sodium Azides
A recent metal-free, one-pot, multicomponent protocol enables the synthesis of 1,2,3-triazoles from aldehydes, nitroalkanes, and sodium azides in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen bond-donating solvent. This method sequentially forms one carbon–carbon and two carbon–nitrogen bonds under mild conditions, providing excellent regioselectivity and high yields.
- Reaction conditions: Room temperature, HFIP solvent, no metal catalyst.
- Advantages: Metal-free, operational simplicity, broad substrate scope, gram-scale synthesis feasible.
- Relevance: This method can be adapted for synthesizing 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde by selecting the corresponding 3-fluoro-4-methoxybenzaldehyde as the aldehyde component.
| Parameter | Details |
|---|---|
| Solvent | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| Temperature | Room temperature |
| Catalyst | None (metal-free) |
| Reaction time | Variable, typically a few hours |
| Yield | Generally high (up to 90% reported) |
| Functional group tolerance | High, including aldehydes, fluoro, methoxy |
This approach was demonstrated in the synthesis of various 1,2,3-triazoles with aldehyde functionalities and aromatic substitutions, highlighting its suitability for the target compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Followed by Functional Group Transformations
The classical "Click" chemistry approach involves the copper(I)-catalyzed 1,3-dipolar cycloaddition between an azide and an alkyne to form 1,4-disubstituted 1,2,3-triazoles. For the target compound:
- Step 1: Synthesis of the azide intermediate from 3-fluoro-4-methoxyphenyl derivatives (e.g., via tosylation followed by nucleophilic substitution with sodium azide).
- Step 2: Cycloaddition with an alkyne bearing a formyl group or subsequent oxidation to introduce the aldehyde at the 4-position of the triazole ring.
- Step 3: Purification and characterization.
This method benefits from:
- High regioselectivity (1,4-substitution).
- Mild reaction conditions (room temperature to mild heating).
- Wide applicability to various substituted aromatic azides and alkynes.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Azide synthesis | NaN3, DMF, 70°C, 3 h | ~78 | From tosylated aromatic precursor |
| CuAAC reaction | CuI, Et3N, MeCN, RT, 3 h | 76-82 | Formation of 1,2,3-triazole core |
| Aldehyde introduction | Either via alkyne with aldehyde or oxidation post-CuAAC | Variable | Requires careful control to preserve aldehyde |
This strategy was successfully applied to synthesize various 1H-1,2,3-triazole derivatives with aromatic substitutions and aldehyde groups, with yields ranging from 76% to 82% for the triazole formation step.
Suzuki–Miyaura Cross-Coupling for Aromatic Substitution
To introduce the 3-fluoro-4-methoxyphenyl group onto the triazole ring, Suzuki–Miyaura cross-coupling reactions between arylboronic acids and halogenated triazole intermediates are employed.
- Reaction conditions: Pd(OAc)2 catalyst (5 mol%), K2CO3 base, THF/H2O (3:1), 85–90°C, 10–12 h.
- Yields: Good to excellent (82–91%).
- Advantages: Allows installation of diverse aromatic groups with electron-donating or withdrawing substituents.
- Application: Coupling of 4-bromotriazole derivatives with 3-fluoro-4-methoxyphenylboronic acid to yield the target compound.
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)2 (5 mol%) |
| Base | K2CO3 (3 equiv) |
| Solvent | THF/H2O (3:1) |
| Temperature | 85–90°C |
| Reaction time | 10–12 hours |
| Yield | 82–91% |
This method is critical for the late-stage functionalization of the triazole core with the desired aromatic substituent.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The multicomponent HFIP-mediated synthesis provides a green, metal-free alternative with excellent functional group tolerance, especially important for sensitive aldehyde groups.
- CuAAC remains the most widely used and reliable method for constructing 1,2,3-triazole rings with high regioselectivity, enabling the introduction of diverse substituents through azide and alkyne precursors.
- Suzuki–Miyaura cross-coupling is essential for the late-stage introduction of the 3-fluoro-4-methoxyphenyl moiety, with palladium catalysis providing high yields and functional group compatibility.
- The combination of these methods allows modular, stepwise synthesis of complex triazole derivatives such as 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde.
- Characterization techniques including ^1H NMR, ^13C NMR, ^19F NMR, HRMS, and IR spectroscopy confirm the structure and purity of intermediates and final compounds.
Q & A
Q. Table 1: Representative Reaction Conditions
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| o-Nitroaniline derivative | CuSO₄, sodium ascorbate, ethanol, 100°C, 2 h | 85–96% | |
| 1-(3-Fluorophenyl)triazole | POCl₃, DMF, 0°C → RT, 12 h | 78% |
Advanced: How can electronic effects of the 3-fluoro-4-methoxyphenyl substituent influence crystallographic packing?
Answer:
The electron-withdrawing fluoro and electron-donating methoxy groups create dipole moments that stabilize crystal lattices via:
- C–H···F interactions : Fluorine acts as a hydrogen-bond acceptor, contributing to layered packing motifs .
- π-π stacking : The methoxy group enhances aromatic interactions between adjacent triazole rings (distance: 3.5–3.8 Å) .
Methodological Note : Use SHELXL (v2018+) for refinement, employing anisotropic displacement parameters for fluorine and oxygen atoms. Validate packing motifs with Mercury 4.0 or CrystalExplorer .
Advanced: What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?
Answer:
Discrepancies between solution-state NMR and solid-state XRD data often arise from:
- Dynamic effects in solution : Conformational flexibility of the methoxyphenyl group may lead to averaged NMR signals. Use variable-temperature NMR (VT-NMR) to probe rotational barriers .
- Crystal packing distortions : Compare XRD-derived torsion angles with DFT-optimized gas-phase structures (e.g., Gaussian 16 at B3LYP/6-31G* level). Discrepancies >5° indicate solid-state packing influences .
Q. Table 2: Example Data Reconciliation
| Parameter | NMR (Solution) | XRD (Solid-State) | DFT Calculation |
|---|---|---|---|
| C–F bond length | N/A | 1.34 Å | 1.33 Å |
| Dihedral angle (Ph-OCH₃) | 12° ± 3° | 8° | 10° |
Basic: How can low solubility in aqueous media be mitigated for biological assays?
Answer:
The compound’s hydrophobicity (LogP ~2.8) limits aqueous solubility. Strategies include:
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro studies .
- Prodrug derivatization : Synthesize Schiff base derivatives (e.g., hydrazones) to enhance solubility while retaining bioactivity .
Validation : Monitor stability via HPLC (C18 column, 70:30 MeOH/H₂O, 254 nm) to ensure no degradation in co-solvent systems .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic additions?
Answer:
The aldehyde group is susceptible to nucleophilic attack. Use Density Functional Theory (DFT) to:
- Calculate Fukui indices () to identify electrophilic sites (highest at C4 of the aldehyde: ) .
- Simulate transition states for reactions with amines or hydrazines using ORCA 5.0 (RIJCOSX approximation).
Q. Table 3: Predicted Reactivity
| Nucleophile | ΔG‡ (kcal/mol) | Product Stability (eV) |
|---|---|---|
| Methylamine | 18.3 | -4.2 |
| Hydrazine | 15.7 | -5.1 |
Advanced: How does the fluoromethoxy substitution pattern affect pharmacological activity?
Answer:
The 3-fluoro-4-methoxy motif enhances:
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation (t₁/₂ increased by 40% vs. non-fluorinated analogs) .
- Target affinity : Docking studies (AutoDock Vina) show the methoxy group forms hydrogen bonds with kinase ATP pockets (ΔG = -9.2 kcal/mol) .
Experimental Design : Validate via enzyme inhibition assays (e.g., kinase panel) and compare IC₅₀ values against des-fluoro/methoxy analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
